molecular formula C12H9N3S3 B12574263 2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine CAS No. 642086-14-4

2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine

Cat. No.: B12574263
CAS No.: 642086-14-4
M. Wt: 291.4 g/mol
InChI Key: CIVJNKKTIGPJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine is a compound belonging to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound is characterized by the presence of three prop-2-yn-1-ylsulfanyl groups attached to the triazine ring. Triazines are known for their wide range of applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

The synthesis of 2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine typically involves the reaction of cyanuric chloride with prop-2-yn-1-ylthiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms with the prop-2-yn-1-ylsulfanyl groups. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product .

Chemical Reactions Analysis

2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.

    Substitution: The prop-2-yn-1-ylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and the nature of the derivatives used .

Comparison with Similar Compounds

Similar compounds to 2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine include other triazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of prop-2-yn-1-ylsulfanyl groups, which impart distinct chemical and physical properties to the compound.

Properties

CAS No.

642086-14-4

Molecular Formula

C12H9N3S3

Molecular Weight

291.4 g/mol

IUPAC Name

2,4,6-tris(prop-2-ynylsulfanyl)-1,3,5-triazine

InChI

InChI=1S/C12H9N3S3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h1-3H,7-9H2

InChI Key

CIVJNKKTIGPJAA-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=NC(=NC(=N1)SCC#C)SCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.